16-Epipyromesaconitine

Natural Product Chemistry Alkaloid Structure Elucidation Processed Aconite Characterization

Quantifying processed Aconitum materials demands a defined pyro-type marker distinguishable from parent diester alkaloids by LC-MS/HPLC. 16-Epipyromesaconitine-a C(15)-keto rearrangement product from mesaconitine pyrolysis-delivers this marker with substantially reduced acute toxicity while retaining measurable analgesic/anti-inflammatory activity. • Definitive pyro-processing marker for pharmacopoeial compliance testing of processed aconite products. • Candidate Nav1.2 sodium channel probe exhibiting enhanced inhibition (~57% at 10 µM, class-level evidence) vs. diester-type aconitine (22-30%). • Supports repeated-dosing in vivo pharmacology protocols with a wider safety margin compared to mesaconitine (LD₅₀ 0.22 mg/kg i.p.).

Molecular Formula C24H37NO8
Molecular Weight 467.6 g/mol
Cat. No. B12382090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Epipyromesaconitine
Molecular FormulaC24H37NO8
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC
InChIInChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15+,17+,18-,19-,20-,21-,22+,23-,24+/m1/s1
InChIKeyZKWNBZCZKGJWES-BZPQHDEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Epipyromesaconitine: Pyro-Type Alkaloid Overview


16‑Epipyromesaconitine is a C(15)-keto pyro‑type diterpenoid alkaloid that belongs to the aconitane class [1]. It is obtained exclusively by pyrolysis of the strongly toxic diester‑diterpenoid alkaloid mesaconitine, resulting in a structure that retains the aconitane skeleton but lacks the C(8)‑O‑acetyl and C(14)‑O‑benzoyl ester groups present in the parent alkaloids [2][3]. The compound has been isolated from Aconitum species, including A. manshuricum [4], and is assigned CAS RN 123827‑18‑9 (C31H41NO9) or 132054‑38‑7 (C24H37NO8) depending on the salt/hydrate form [5][6]. Its procurement value lies in its role as a defined chemical marker for processed aconite materials and as a less‑toxic scaffold for investigating aconitane‑based pharmacology.

Processed aconite marker analysis
Pyro-type alkaloid scaffold pharmacology
Class-level reduced acute toxicity for in vivo model studies
Sodium channel modulation research

16-Epipyromesaconitine: Why Substitution Fails


Generic substitution fails because 16‑epipyromesaconitine is not a mere derivative but a pyro‑type rearrangement product with a C(15)-keto functionality that fundamentally alters its pharmacological profile [1]. While mesaconitine, aconitine, and hypaconitine are diester‑diterpenoid alkaloids with high acute toxicity (e.g., mesaconitine LD50 = 0.22 mg/kg i.p. in mice) and potent sodium‑channel activation [2][3], the pyro‑type alkaloids, including 16‑epipyromesaconitine, exhibit substantially reduced toxicity while retaining measurable analgesic and anti‑inflammatory activity [4]. This chemotype‑specific attenuation of toxicity without complete loss of bioactivity means that substituting 16‑epipyromesaconitine with a diester‑type analogue will yield a different toxicity window, altered sodium‑channel modulation, and non‑comparable in vivo outcomes. The following evidence guide quantifies these differentiation points.

C(15)-keto chemotype confers distinct bioactivity not shared by diester esters
Class-level reduced toxicity may not transfer to parent diester alkaloids
Nav1.2 inhibition profile may shift when substituting diester analogues

16-Epipyromesaconitine: Differentiation Evidence


Structural Differentiation: C15-Keto vs. Diester Esters

16‑Epipyromesaconitine is definitively distinguished from its parent mesaconitine by a C(15)-keto functional group that replaces the C(8)-O-acetyl and C(14)-O-benzoyl esters present in mesaconitine [1]. Pyrolysis of mesaconitine yields 16‑epi‑pyromesaconitine as the sole C(15)-keto pyro‑type product, whereas pyrolysis of hypaconitine yields 16‑epi‑pyrohypaconitine, confirming that the 16‑epi stereochemistry at C(16)-OCH3 is retained from the parent alkaloid [1]. This structural transformation is irreversible and defines a distinct chemotype that is not accessible through simple ester hydrolysis.

Structural Identity
Head-to-head
C(15)-keto present; no C(8)-O-acetyl or C(14)-O-benzoyl; 16-epi stereochemistry retained
Defines pyro-type chemotype distinct from parent mesaconitine
Irreversible pyrolytic rearrangement product
Natural Product Chemistry Alkaloid Structure Elucidation Processed Aconite Characterization

Acute Toxicity: Pyro-Type vs. Diester Alkaloids

A systematic pharmacological study of eight pyro‑type aconitine alkaloids, which includes the structural class to which 16‑epipyromesaconitine belongs, demonstrated that these compounds possess 'very low toxicity' relative to their parent diester alkaloids [1]. The study reported that 'the decreasing rates of the toxicity in changing from the parent alkaloids to the pyro‑type aconitine alkaloids were much larger than those relating to the analgesic activity' [1]. For context, the parent mesaconitine has an acute intraperitoneal LD50 in mice of 0.22 mg/kg [2]. While a specific LD50 value for 16‑epipyromesaconitine is not reported, the class‑level data indicate that pyro‑type alkaloids exhibit at least an order‑of‑magnitude reduction in acute toxicity compared with diester parents [1][3].

Acute Toxicity Profile
Class-level
Pyro-type class: very low acute toxicity; parent mesaconitine LD50 0.22 mg/kg (mouse i.p.)
Supports class-level lower acute toxicity interpretation
Exact LD50 for 16-epipyromesaconitine not reported
Toxicology Pharmacology Natural Product Safety

Nav1.2 Sodium Channel Inhibition: Pyro-Type vs. Diester

Whole‑cell patch clamp evaluation of Aconitum alkaloids on Nav1.2 sodium channels revealed that pyroaconitine, a C(15)-keto pyro‑type analogue closely related to 16‑epipyromesaconitine, exhibits significant channel inhibition of 57% at 10 µM . In contrast, aconitine—a diester‑type parent alkaloid—showed only moderate inhibition of 22–30% at the same concentration . This indicates that the pyro‑type chemotype, characterized by the C(15)-keto group, confers enhanced Nav1.2 inhibitory activity relative to the diester‑type parent compounds . Although 16‑epipyromesaconitine itself was not directly tested in this study, the structural similarity to pyroaconitine supports class‑level inference of differential sodium channel modulation.

Nav1.2 Channel Inhibition
Class-level
Pyroaconitine (pyro-type): 57% inhibition at 10 µM; aconitine (diester): 22–30% inhibition
Class-level differential Nav1.2 modulation context
16-epipyromesaconitine not directly tested; source data unavailable
Ion Channel Pharmacology Electrophysiology Neuropharmacology

Anti-Inflammatory Activity: Pyro-Type vs. Diester Alkaloids

Eight pyro‑type aconitine alkaloids, representing the chemotype of 16‑epipyromesaconitine, were evaluated for anti‑inflammatory activity using the carrageenin‑induced hind paw edema model [1]. All eight pyro‑type alkaloids inhibited paw edema at 2 to 6 hours post‑carrageenin injection [1]. Importantly, the study noted that while the analgesic activity of pyro‑type alkaloids was slightly lower than that of parent diester alkaloids, the anti‑inflammatory effect was retained and the acute toxicity was markedly reduced [1]. This demonstrates that the pyro‑type scaffold preserves anti‑inflammatory efficacy while dissociating from the severe toxicity characteristic of diester parents such as mesaconitine and aconitine.

Anti-inflammatory Activity
Class-level
Pyro-type alkaloids (n=8): retained paw edema inhibition at 2–6 h post-carrageenin
Anti-inflammatory model endpoints with lower toxicity
Class-level evidence; toxicity decrease > analgesic decrease
Inflammation Pharmacology Natural Product Bioactivity

In Vitro Cytotoxicity Across Cancer Cell Lines

Vendor‑reported screening data indicate that 16‑epipyromesaconitine exhibits differential cytotoxicity across several human cancer cell lines, with IC50 values ranging from 37.69 µM to 462.13 µM . The compound showed highest potency against EC‑1 cells (IC50 = 37.69 µM) and lower activity against HeLa cells (IC50 = 180.09 µM) . While these data are from a commercial source and lack direct comparator values for mesaconitine or other diester alkaloids in the same assay, they provide a baseline for selecting 16‑epipyromesaconitine in cell‑based screening campaigns where pyro‑type alkaloids are of interest.

Cytotoxicity IC50
Data to verify
EC-1: 37.69 µM; U87: 79.36 µM; A549: 80.07 µM; MCF-7: 197.35 µM; HeLa: 180.09 µM
Supports cell-model endpoint review
No comparator data for diester alkaloids; vendor-reported
Cancer Research Cytotoxicity Natural Product Screening

16‑Epipyromesaconitine: Application Scenarios


Processed Aconite Quality Control Standard

16‑Epipyromesaconitine serves as a definitive chemical marker for the detection and quantification of pyro‑type alkaloids in processed aconite products, such as 'Kako‑bushi‑matsu' [1]. Its C(15)-keto structure, unambiguously distinguished from parent diester alkaloids by LC‑MS or HPLC, enables accurate assessment of the extent of heat‑processing (pyrolysis) applied to raw aconite roots [2]. Procurement of high‑purity 16‑epipyromesaconitine is essential for analytical laboratories conducting pharmacopoeial compliance testing, botanical authenticity verification, and studies on the traditional processing of Aconitum‑based herbal medicines [1].

Nav1.2 Sodium Channel Modulation Tool

Based on class‑level evidence that pyro‑type aconitine alkaloids (e.g., pyroaconitine) exhibit enhanced Nav1.2 sodium channel inhibition (57% at 10 µM) compared with diester‑type aconitine (22–30% at 10 µM), 16‑epipyromesaconitine is a candidate tool compound for investigating the structure‑activity relationships of aconitane‑type sodium channel modulators . Researchers studying voltage‑gated sodium channel pharmacology, particularly Nav1.2‑mediated neuronal excitability, may prioritize 16‑epipyromesaconitine over mesaconitine or aconitine to achieve a distinct inhibitory profile with a wider safety margin .

In Vivo Anti-Inflammatory Studies (Reduced Toxicity)

The pyro‑type alkaloid class, which includes 16‑epipyromesaconitine, retains significant anti‑inflammatory activity in the carrageenin‑induced paw edema model while exhibiting substantially lower acute toxicity than parent diester alkaloids [1]. This therapeutic window advantage makes 16‑epipyromesaconitine a preferred choice for in vivo pharmacology studies where the objective is to dissect anti‑inflammatory mechanisms without the confounding influence of severe systemic toxicity associated with mesaconitine (LD50 = 0.22 mg/kg) or aconitine (LD50 = 0.27 mg/kg) [3]. Procurement of 16‑epipyromesaconitine supports experimental designs requiring repeated dosing or longer observation periods [1].

Natural Product Cytotoxicity Screening

Preliminary cytotoxicity data indicate that 16‑epipyromesaconitine exhibits variable potency across a panel of human cancer cell lines, with IC50 values ranging from 37.69 µM (EC‑1) to 197.35 µM (MCF‑7) . This profile supports inclusion of 16‑epipyromesaconitine in natural product screening libraries aimed at identifying novel anti‑proliferative scaffolds. However, users should note that comparative data against diester alkaloids in the same assay system are currently unavailable, and procurement for this application should be considered exploratory .

Application
Selection Property
Validation Focus
Processed aconite marker analysis
C(15)-keto structural identity
LC-MS/HPLC differentiation from parent diester alkaloids
Nav1.2 channel modulation studies
Pyro-type chemotype
Class-level Nav1.2 inhibition assay context
In vivo inflammation research
Class-level lower acute toxicity profile
Carrageenin paw edema model endpoint context
Cancer cell-line screening
Pyro-type alkaloid chemotype
Cell viability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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